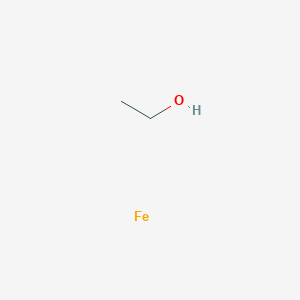
Ethanol;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IRON(III) ETHOXIDE, also known as iron(3+) ethanolate, is an inorganic compound with the chemical formula Fe(OC₂H₅)₃. It is a yellowish to brownish powder that is sensitive to moisture and air. This compound is primarily used as a precursor in the synthesis of other iron-containing compounds and materials.
準備方法
Synthetic Routes and Reaction Conditions
IRON(III) ETHOXIDE can be synthesized through the reaction of iron(III) chloride with sodium ethoxide in an anhydrous ethanol solution. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the product. The general reaction is as follows: [ \text{FeCl}_3 + 3 \text{NaOC}_2\text{H}_5 \rightarrow \text{Fe(OC}_2\text{H}_5\text{)}_3 + 3 \text{NaCl} ]
Industrial Production Methods
In industrial settings, IRON(III) ETHOXIDE is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent purity, to ensure high yield and purity of the product. The compound is typically packaged under an inert atmosphere to prevent degradation.
化学反応の分析
Types of Reactions
IRON(III) ETHOXIDE undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form iron(III) hydroxide and ethanol. [ \text{Fe(OC}_2\text{H}_5\text{)}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Fe(OH)}_3 + 3 \text{C}_2\text{H}_5\text{OH} ]
Oxidation: Can be oxidized to form iron(III) oxide.
Substitution: Reacts with other alkoxides or ligands to form mixed-metal or mixed-ligand complexes.
Common Reagents and Conditions
Common reagents used in reactions with IRON(III) ETHOXIDE include water, alcohols, and various ligands. Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions with moisture or oxygen.
Major Products Formed
The major products formed from reactions involving IRON(III) ETHOXIDE include iron(III) hydroxide, iron(III) oxide, and various iron-containing complexes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
IRON(III) ETHOXIDE has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of IRON(III) ETHOXIDE involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of iron-containing compounds. These reactions are facilitated by the presence of water or other nucleophiles, which attack the ethoxide ligands, resulting in the release of ethanol and the formation of iron-oxygen bonds .
類似化合物との比較
Similar Compounds
IRON(III) OXIDE (Fe₂O₃): A common iron oxide with various polymorphs, including α-Fe₂O₃, β-Fe₂O₃, γ-Fe₂O₃, and ε-Fe₂O₃.
IRON(II,III) OXIDE (Fe₃O₄):
IRON(II) OXIDE (FeO): A less common iron oxide that contains Fe²⁺ ions.
Uniqueness
IRON(III) ETHOXIDE is unique due to its ethoxide ligands, which make it a versatile precursor for the synthesis of various iron-containing compounds. Its ability to undergo hydrolysis and condensation reactions also makes it valuable in the preparation of iron oxide nanoparticles and other materials with specific properties.
特性
分子式 |
C2H6FeO |
|---|---|
分子量 |
101.91 g/mol |
IUPAC名 |
ethanol;iron |
InChI |
InChI=1S/C2H6O.Fe/c1-2-3;/h3H,2H2,1H3; |
InChIキー |
CWPOINBYXIYTHX-UHFFFAOYSA-N |
正規SMILES |
CCO.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


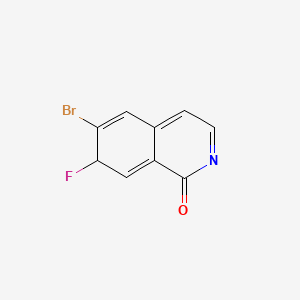
![Octasodium;4-[[3-[[2,4-bis(oxidoperoxysulfanyl)phenyl]carbamoyl]-5-[[3-[[2,4-bis(oxidoperoxysulfanyl)phenyl]carbamoyl]-5-[(2,4-disulfonatophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzene-1,3-disulfonate](/img/structure/B12333618.png)

![N-[(E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B12333623.png)
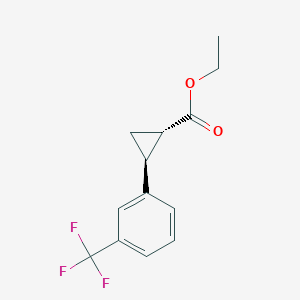
![3-{4-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}-1,3-thiazolane-4-carboxylic acid](/img/structure/B12333634.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B12333643.png)
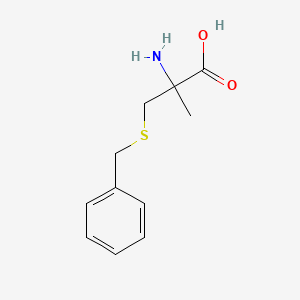
![5-(trifluoromethyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12333665.png)
![(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B12333669.png)

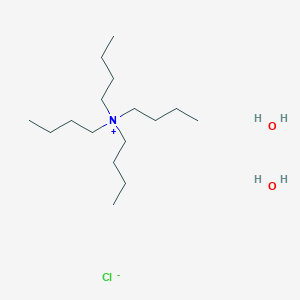
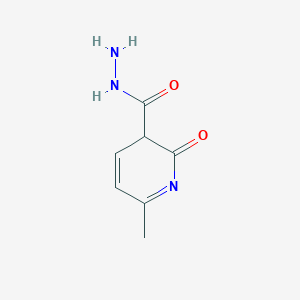
![2-[(Azidoacetyl)amino]-2-deoxy-D-galactose](/img/structure/B12333678.png)
